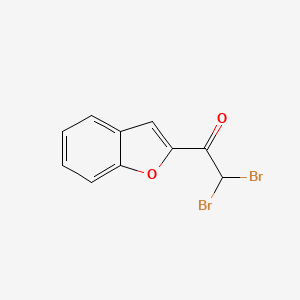
1-(2-Benzofuryl)-2,2-dibromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzofuryl)-2,2-dibromoethanone is an organic compound that features a benzofuran ring substituted with a dibromoethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Benzofuryl)-2,2-dibromoethanone can be synthesized through the bromination of 2-acetylbenzofuran. The reaction typically involves the use of bromine in solvents such as dioxane/ether or carbon disulfide, resulting in the formation of the desired dibromoethanone derivative . Another method involves the bromination of 2-acetyl-5-chloro-3-methylbenzofuran with bromine in acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzofuryl)-2,2-dibromoethanone undergoes various chemical reactions, including:
Reduction: Hydrogenation with sodium borohydride in methanol yields 1-(2-benzofuryl)-2-bromo-1-hydroxyethane.
Substitution: Reaction with sodium acetate produces 2-acetoxyacetylbenzofuran.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate, aromatic amines.
Major Products:
Reduction: 1-(2-benzofuryl)-2-bromo-1-hydroxyethane.
Substitution: 2-acetoxyacetylbenzofuran, N-arylaminoacetyl derivatives.
Scientific Research Applications
1-(2-Benzofuryl)-2,2-dibromoethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives have shown potential in anticancer research.
Material Science: It is used in the development of light-emitting materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-Benzofuryl)-2,2-dibromoethanone involves its reactivity towards nucleophiles due to the presence of the dibromoethanone group. This reactivity allows it to participate in various substitution and addition reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2-Bromoacetylbenzofuran: Shares similar reactivity and synthetic applications.
Benzofuran Derivatives: These compounds exhibit a wide range of biological activities, including anticancer and antiviral properties.
Uniqueness: 1-(2-Benzofuryl)-2,2-dibromoethanone is unique due to its dibromoethanone group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Biological Activity
1-(2-Benzofuryl)-2,2-dibromoethanone is a synthetic compound derived from benzofuran, a heterocyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antitumor and antimicrobial properties, as well as its mechanisms of action based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H6Br2O
- Molecular Weight : 305.96 g/mol
The presence of bromine atoms in the structure is significant, as halogenated compounds often exhibit enhanced biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound have shown promising antitumor activity. For instance, studies involving related benzofuran derivatives have demonstrated their effectiveness against various cancer cell lines. In vitro assays using human lung cancer cell lines such as A549, HCC827, and NCI-H358 revealed that these compounds could inhibit cell proliferation significantly.
- Mechanism of Action : The antitumor activity is primarily attributed to the compounds' ability to bind to DNA, particularly within the minor groove. This interaction disrupts normal cellular processes and promotes apoptosis in cancer cells .
Antimicrobial Activity
In addition to antitumor effects, this compound exhibits antimicrobial properties. Testing has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Tested Organisms :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
- Saccharomyces cerevisiae (eukaryotic model)
The compound's antimicrobial efficacy was evaluated through broth microdilution methods, which indicated a notable reduction in microbial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Variations in substituents can significantly influence both antitumor and antimicrobial activities. For example:
| Substituent | Effect on Antitumor Activity | Effect on Antimicrobial Activity |
|---|---|---|
| Bromine | Increased potency | Enhanced spectrum of activity |
| Nitro group | Variable effects | Reduced binding affinity |
Case Study 1: Antitumor Efficacy
A study conducted on a series of dibrominated benzofuran derivatives showed that compounds with additional functional groups displayed enhanced cytotoxicity against lung cancer cell lines. The most effective derivatives were those that maintained a balance between lipophilicity and hydrophilicity, allowing for better cellular uptake and DNA interaction .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzofuran derivatives against multi-drug resistant strains of bacteria. The results demonstrated that certain modifications led to increased efficacy against resistant strains, highlighting the potential for developing new therapeutic agents from these compounds .
Properties
CAS No. |
1262772-95-1 |
|---|---|
Molecular Formula |
C10H6Br2O2 |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2,2-dibromoethanone |
InChI |
InChI=1S/C10H6Br2O2/c11-10(12)9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10H |
InChI Key |
CCOFPSORMZRGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















